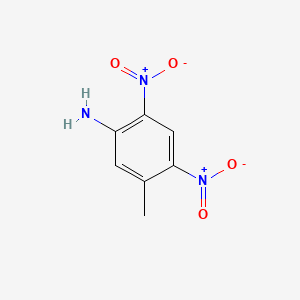

5-Methyl-2,4-dinitroaniline

Overview

Description

5-Methyl-2,4-dinitroaniline is a derivative of dinitroanilines, a class of chemical compounds with the chemical formula C6H5N3O4 . Dinitroanilines are derived from both aniline and dinitrobenzenes . They are intermediates in the preparation of various industrially important chemicals including dyes and pesticides . The molecular weight of N-methyl-2,4-dinitroaniline is 197.15 .

Synthesis Analysis

The synthesis of 2,4-Dinitroaniline can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide . Another synthesis method involves a reaction mixture that is cooled down to room temperature, water is added, and the suspension obtained is stirred overnight at room temperature .Molecular Structure Analysis

The molecular structure of 5-Methyl-2,4-dinitroaniline is similar to other dinitroanilines, with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring . In the related structure 2,4-dinitro-N-methylaniline, the ortho nitro group is also nearly coplanar with the benzene ring .Chemical Reactions Analysis

The reaction of aromatic halides bearing electron-withdrawing groups with tertiary amines in the presence of an iridium catalyst under blue light irradiation is described . Products of the aromatic substitution of the halide by the dialkylamino fragment are obtained .Physical And Chemical Properties Analysis

Dinitroanilines are colorless to yellowish combustible powder . They are soluble in water (1–2 g/L at 20 °C) . The melting point of N-methyl-2,4-dinitroaniline is 178-180 .Scientific Research Applications

Chemical and Physical Studies

NMR and FTIR Studies : 5-Methyl-2,4-dinitroaniline has been analyzed using NMR and FTIR spectroscopy, revealing relationships between NMR chemical shifts and pKa values. This study aids in understanding the molecular structure and behavior of 2,4-dinitroanilines, including 5-methyl derivatives (Gierczyk et al., 2000).

Spectroscopy for Explosive Detection : Surface-enhanced Raman spectroscopy (SERS) has been used to analyze 2,4-dinitroaniline, demonstrating its potential in detecting and studying explosives (Xu et al., 2011).

Thermodynamic Studies : The solubility of 2,4-dinitroaniline in various solvents was determined, providing crucial data for optimizing its purification processes (Xu et al., 2016).

Environmental Analysis and Treatment

Detection in Environmental Samples : Development of enzyme-linked immunosorbent assays (ELISA) for sensitive detection of 2,4-dinitroaniline in water and soil. This facilitates environmental monitoring for contaminations (Krämer et al., 2008).

Photolysis in Water Treatment : Investigation of the photochemical transformations of 2,4-dinitrotoluene in aqueous solutions, providing insights into the degradation process of 2,4-dinitroaniline-related compounds (Diehl et al., 2002).

Biological Interactions

Binding with Proteins : Study of the binding of 2,4-dinitroaniline to bovine serum albumin, offering insights into its interactions with biological molecules (Peng, 2009).

Activity in Protozoa : Analysis of dinitroaniline activity in Toxoplasma gondii, revealing its potential as a target for antiprotozoal drugs (Ma et al., 2010).

Mechanism of Action

Dinitroanilines are microtubule inhibitors, targeting tubulin proteins in plants and protists . They act specifically on tubulin proteins and inhibit shoot and root growth of plants . Exposure to trifluralin and oryzalin causes inhibition of Ca2+ transport mechanisms at the plasmatic membrane, suggesting that the anti-MT properties are related to deregulation of cytoplasmatic Ca2+ levels .

Safety and Hazards

Dinitroanilines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

properties

IUPAC Name |

5-methyl-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEHKQSJODTTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200643 | |

| Record name | Benzenamine, 4,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,4-dinitroaniline | |

CAS RN |

5267-27-6 | |

| Record name | 5-Methyl-2,4-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)

![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)